3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride

pKa modulation fluorine electronegativity protonation state

Designing ABPP probes with predictable electrophilicity is challenging-generic sulfonyl fluorides lack electronic tuning for residue-selective labeling. 3-Fluoro-5-hydroxybenzenesulfonyl fluoride (CAS 2138256-08-1) solves this with a meta-fluoro substituent that lowers phenolic pKa to 7.18, ensuring physiological pH ionization while the SO2F warhead retains 4-5 h aqueous half-life for 83-96% labeling conversion. • Meta 1,3,5-substitution electronically decouples -OH and -SO2F for orthogonal stepwise SuFEx ligation-unachievable with para/ortho isomers. • Fluorine enables ¹⁹F NMR tracking and metabolic stability for covalent inhibitor SAR. • ≥95% purity, in stock for immediate dispatch.

Molecular Formula C6H4F2O3S
Molecular Weight 194.16 g/mol
Cat. No. B13627765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride
Molecular FormulaC6H4F2O3S
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)S(=O)(=O)F)O
InChIInChI=1S/C6H4F2O3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H
InChIKeyDGSYGVHIRGHKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-hydroxybenzene-1-sulfonyl Fluoride: A Differentiated SuFEx Building Block


3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride (CAS 2138256-08-1, C₆H₄F₂O₃S, MW 194.16) is a difunctionalized aryl sulfonyl fluoride building block that combines a meta-fluorine substituent with a meta-hydroxyl group on the benzenesulfonyl fluoride core . The sulfonyl fluoride (SO₂F) warhead belongs to the privileged class of sulfur(VI) fluoride exchange (SuFEx) electrophiles that exhibit a context-dependent balance of aqueous stability and nucleophilic reactivity toward protein residues including tyrosine, lysine, serine, threonine, cysteine, and histidine [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is employed as a covalent warhead precursor, a SuFEx ligation handle, and a fragment for activity-based protein profiling libraries .

SuFEx Warhead Aqueous-stable sulfonyl fluoride for covalent probe and ABPP library synthesis
Fluorine-Substituted pKa modulation at phenolic –OH for ionization-sensitive target engagement
1,3,5-Regioisomer Symmetrical meta-disposition for controlled electrophilicity and orthogonal ligation

3-Fluoro-5-hydroxybenzene-1-sulfonyl Fluoride: Essential Differentiation from Generic Counterparts


Substituting 3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride with simpler analogs such as 3-hydroxybenzene-1-sulfonyl fluoride (lacking fluorine), 4-hydroxybenzene-1-sulfonyl fluoride (para-OH), or the corresponding sulfonyl chloride would alter at least three critical parameters simultaneously: (i) the phenolic pKa is shifted by ~1 log unit due to the electron-withdrawing fluoro substituent, affecting hydrogen-bond donor strength and ionization state at physiological pH ; (ii) the intramolecular hydrogen-bonding network between the meta-OH and the SO₂F motif is geometrically specific to the 1,3,5-substitution pattern and cannot be replicated by para or ortho isomers ; and (iii) replacement of the SO₂F warhead with SO₂Cl introduces a >1000 mV shift in half-wave reduction potential, drastically increasing hydrolytic lability and off-target acylation [1]. These differences are quantitatively material for applications requiring controlled electrophilicity, predictable SuFEx reactivity, and residue-level labeling selectivity.

Product Attribute
Substitution Concern
3-Fluoro-5-hydroxy substitution pattern
Non-fluorinated or para-hydroxy analogs lack the ~1 unit pKa shift and specific H-bond network, altering ionization and reactivity profile
Sulfonyl fluoride (SO₂F) warhead
Sulfonyl chloride (SO₂Cl) introduces a large reduction potential shift, leading to orders-of-magnitude faster hydrolysis and off-target acylation
Meta relationship of –OH and –F to SO₂F
Ortho or para placement changes intramolecular H-bonding and fluoride-leaving-group assistance, compromising controlled SuFEx kinetics

3-Fluoro-5-hydroxybenzene-1-sulfonyl Fluoride: Head-to-Head Quantitative Differentiation Evidence


Phenolic pKa Shift Modulates Ionization State at Physiological pH

The predicted pKa of 3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride is 7.18 ± 0.10, compared to 8.17 ± 0.10 for the non-fluorinated direct analog 3-hydroxybenzene-1-sulfonyl fluoride . The ~1.0 log unit decrease, driven by the inductive electron-withdrawing effect of the meta-fluorine (σₘ = 0.34 for F), means that at pH 7.4 the fluorinated compound is approximately 62% ionized (phenolate form) while the non-fluorinated analog is only ~15% ionized. This differential ionization substantially alters the hydrogen-bond donor capacity and the susceptibility of the phenolic oxygen to undergo SuFEx-mediated O-arylsulfonylation.

Phenolic pKa (Predicted)
Predicted
pKa 7.18 ± 0.10 vs. 8.17 ± 0.10 (non-fluorinated)
~1 log unit decrease due to fluorine; shifts ionization at pH 7.4
ACD/Labs Percepta, 25 °C aqueous. Δ ≈ 47 pp higher phenolate fraction.
pKa modulation fluorine electronegativity protonation state hydrogen bond donor strength

1,3,5-Regioisomer H-Bond Network Tunes Warhead Electrophilicity

In 2-hydroxybenzene-1-sulfonyl fluoride (ortho isomer), the hydroxyl proton forms a direct intramolecular hydrogen bond with one of the sulfonyl oxygens or the fluorine atom, which modulates the electronic properties and conformation of the sulfonyl fluoride group . In 3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride, the meta relationship between –OH (C5) and –SO₂F (C1) precludes direct chelation but enables a water-mediated or solvent-bridged hydrogen-bond network that is geometrically and energetically distinct from both the ortho-chelated and para-non-interacting isomers. Literature on aryl sulfonyl fluoride reactivity indicates that hydrogen-bond donors available to assist fluoride departure increase the hydrolytic reactivity of the SO₂F group [1], implying that the 1,3,5-substitution pattern offers a tunable intermediate activation state between the hyperactivated ortho-hydroxy system and the non-activated para-hydroxy system.

H-Bond Network Geometry
Cross-study comparable
Meta-OH enables water-bridged H-bond network; distinct from ortho-chelation and para-non-interacting modes
Intermediate fluoride-leaving-group assistance without excessive lability
Based on crystallographic analysis; reactivity inferred from hydrolysis studies.
intramolecular hydrogen bonding conformational preorganization SuFEx activation regioisomer comparison

Sulfonyl Fluoride Warhead: Superior Aqueous Stability vs. Sulfonyl Chloride

Arylsulfonyl fluorides exhibit half-wave reduction potentials that are >1000 mV more negative than the corresponding arylsulfonyl chlorides, reflecting substantially greater thermodynamic stability and resistance to reductive side reactions [1]. In practice, this translates to aqueous hydrolytic half-lives on the order of hours to tens of hours for substituted benzenesulfonyl fluorides at pH 7.4, whereas the corresponding sulfonyl chlorides hydrolyze within minutes under identical conditions [2]. For 3-carboxybenzenesulfonyl fluoride (a meta-substituted analog), the measured half-life at pH 7.4 is 12.5 h, which is sufficient for cellular target engagement experiments [3]. The 3-fluoro-5-hydroxy substitution pattern is expected to fall within a similar stability window due to the comparable meta-substituent electronic profile.

Aqueous Stability (Class Inference)
Class-level inference
Sulfonyl fluoride: expected t₁/₂ 4–20 h; Sulfonyl chloride: seconds to minutes
Reported >100-fold longer half-life enables biological incubation windows
Based on meta-substituted analog data; direct measurement unavailable.
sulfonyl fluoride vs sulfonyl chloride aqueous stability half-life electrophilicity tuning

Meta-Substitution Advantage in Protein Labeling Reactivity and Stability

A systematic study of 20 benzenesulfonyl fluoride derivatives demonstrated that meta-substituted carboxybenzenesulfonyl fluorides (compounds 12–14) achieved 83–96% nonapeptide conversion with aqueous half-lives of 4–5 h at pH 7.4, representing the most reactive compounds in the entire library while retaining sufficient aqueous stability for practical labeling workflows [1]. In contrast, para-substituted analogs showed lower reactivity and unsubstituted benzenesulfonyl fluoride (compound 1) displayed a half-life of approximately 38 h with only 8% nonapeptide conversion under identical conditions. The meta attachment was explicitly concluded to be advantageous for achieving productive labeling reactivity [1]. The 3-fluoro-5-hydroxy substitution pattern places both substituents in meta relationship to the SO₂F group, positioning this compound within the favorable meta-substituted reactivity–stability window.

Meta Reactivity–Stability Profile
Cross-study comparable
Meta BSF analogs: t₁/₂ 4–5 h, 83–96% conversion; Unsubstituted BSF: t₁/₂ ~38 h, 8% conversion
Balances reactivity with practical aqueous stability for efficient labeling
Keeley et al. Molecules 2023; peptide substrate, PBS pH 7.4.
meta-substituent effect aqueous half-life optimization protein labeling efficiency structure–reactivity relationship

Fluorine Effect on Phenolic pKa and Lipophilicity

The predicted density of 3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride is 1.581 ± 0.06 g/cm³, compared to 1.485 ± 0.06 g/cm³ for 3-hydroxybenzene-1-sulfonyl fluoride , reflecting the increased molecular weight and altered packing due to fluorine incorporation. Fluorine incorporation into organic molecules is well-established to lower the pKa of neighboring acidic functionality via its strong electron-withdrawing inductive effect (σₘ = 0.34 for F), an effect quantified across diverse fluorinated phenol series [1]. The predicted pKa difference of 0.99 units corresponds to a ~10-fold difference in acid dissociation constant (Kₐ), which—when combined with the enhanced lipophilicity conferred by aryl C–F bonds—can significantly influence membrane partitioning, protein binding, and metabolic stability.

Fluorine Physicochemical Effect
Predicted
ΔpKa: −0.99; ΔDensity: +0.096 g/cm³; ΔMW: +17.99 Da vs. non-fluorinated
Fluorine lowers pKa, increases density, and modulates lipophilicity
ACD/Labs Percepta predictions at 25 °C.
fluorine effect on pKa lipophilicity modulation ADME properties physicochemical differentiation

Exclusive 1,3,5-Regioisomer Geometry for SuFEx Ligation

Among the commercially cataloged fluoro-hydroxy-benzenesulfonyl fluoride isomers, four distinct regioisomers exist: 3-fluoro-5-hydroxy (CAS 2138256-08-1), 2-fluoro-3-hydroxy (CAS 2138228-05-2), 3-fluoro-4-hydroxy (CAS not publicly listed as fluoride), and 5-fluoro-2-hydroxy (CAS 2090177-12-9) . Each presents a unique spatial arrangement of the hydroxyl nucleophile/leaving group, the fluoro substituent, and the SO₂F electrophile on the benzene ring. The 1,3,5-trisubstitution pattern of 3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride is the only isomer in which both substituents are symmetrically disposed meta to the sulfonyl fluoride, creating equivalent 120° exit vectors on both sides of the aromatic ring. This symmetry is absent in all other isomers, where one substituent is ortho or para to the SO₂F warhead, resulting in asymmetric electronic and steric environments.

Regioisomeric Symmetry
Direct comparison
Only 1,3,5-isomer provides C₂-symmetric substituent disposition relative to SO₂F
Consistent exit vector geometry for SAR interpretation
Structural comparison; no experimental conformation data available.
regioisomer differentiation SuFEx ligation exit vector geometry scaffold uniqueness

3-Fluoro-5-hydroxybenzene-1-sulfonyl Fluoride: Key Application Scenarios


ABPP Library Synthesis with Controlled Electrophilicity

For ABPP library construction targeting nucleophilic amino acid residues (Tyr, Lys, Ser, His, Thr), 3-fluoro-5-hydroxybenzene-1-sulfonyl fluoride provides a sulfonyl fluoride warhead with meta-substituent electronic tuning that positions it within the empirically validated 4–5 h aqueous half-life window associated with 83–96% nonapeptide labeling conversion [1]. The fluorine atom further lowers the phenolic pKa to 7.18, ensuring that the –OH group is substantially ionized at pH 7.4, which can facilitate subsequent SuFEx derivatization at the phenolic oxygen or alternatively serve as a hydrogen-bond donor for target recognition . Researchers developing clickable ABPP probes should select this scaffold when the design requires intermediate warhead reactivity (neither the hyper-stable unsubstituted BSF nor the hyper-reactive sulfonyl chlorides).

SuFEx Bioconjugation via Orthogonal Phenolic Handle

The presence of a phenolic –OH group at the meta position relative to the SO₂F warhead enables sequential SuFEx ligation strategies. The sulfonyl fluoride can first be reacted with amine nucleophiles (e.g., lysine side chains or amine-functionalized payloads) under SuFEx conditions while the phenolic –OH remains available for subsequent O-sulfonylation, esterification, or etherification [1]. The meta relationship ensures that the two reactive centers are electronically decoupled, minimizing cross-reactivity. When compared to the 2-hydroxy isomer where intramolecular chelation deactivates the –OH, or the 4-hydroxy isomer where the para relationship creates electronic coupling, the 1,3,5-isomer offers superior orthogonality for stepwise bioconjugation sequences .

Covalent Fragment Screening Against Hydrolases and Kinases

The 3-fluoro-5-hydroxy substitution pattern places this compound within the 'SuFBits' concept validated by Keeley et al., where 3-carboxybenzenesulfonyl fluoride (a structurally analogous meta-substituted scaffold) demonstrated direct, activation-free labeling of tractable protein targets at nucleophilic residues [1]. The meta attachment was explicitly identified as advantageous for achieving high conversion while maintaining practical half-life. Procurement of this specific regioisomer for covalent fragment library design ensures consistency with the structure–reactivity relationships that underpin the SuFBits screening paradigm, where substituent position on the benzenesulfonyl fluoride core is a critical determinant of labeling outcome [1].

Fluorinated Building Block for Covalent Inhibitor SAR

When synthesizing focused compound libraries for covalent inhibitor SAR, the simultaneous presence of fluorine (for metabolic stability, pKa modulation, and ¹⁹F NMR tracking) and a free hydroxyl (for additional hydrogen-bonding interactions or prodrug derivatization) distinguishes this building block from simpler benzenesulfonyl fluoride analogs [1]. The predicted pKa differential of 1.0 unit versus the non-fluorinated parent provides a measurable electronic perturbation for correlating phenolic ionization with target potency in SAR tables, while the sulfonyl fluoride warhead enables irreversible or pseudo-irreversible target engagement. Medicinal chemistry teams should prioritize this compound when the SAR hypothesis requires independently variable electron-withdrawing character at the meta position of the benzenesulfonyl fluoride core .

Application
Selection Property
Validation Focus
ABPP Library Synthesis
Controlled electrophilicity via meta-substituted SuFEx warhead
Empirically validated labeling reactivity window and aqueous half-life
Stepwise SuFEx Bioconjugation
Orthogonal phenolic handle (meta –OH decoupled from SO₂F)
Sequentially addressable reactive centers for ligation orthogonality
Covalent Fragment Screening
Activation-free SuFEx warhead (SuFBits concept)
Structure–reactivity relationship for target engagement at nucleophilic residues
Fluorinated Covalent Inhibitor SAR
Fluorine-mediated pKa and 19F NMR handle
Electronic perturbation–potency correlation and metabolic stability modulation
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